
Fudosteine
概要
説明
フドステインは、主に過剰な粘液産生を特徴とする呼吸器疾患の治療に使用される粘液溶解剤です。システイン誘導体であり、粘液を分解することで、呼吸器系からの排泄を容易にする働きをします。 フドステインは、慢性閉塞性肺疾患、慢性気管支炎、肺気腫、気管支喘息、気管支拡張症、肺結核、塵肺、非定型マイコバクテリア病、びまん性汎細気管支炎の治療に承認されています .
準備方法
合成経路と反応条件
フドステインは、システイン誘導体を含む一連の化学反応によって合成できます。 ある方法では、システインと3-クロロプロパノールを塩基の存在下で反応させて中間体化合物を生成し、それをさらに反応させてフドステインを生成します .
工業生産方法
工業的には、フドステインはしばしばエアロゾル吸入用の溶液として調製されます。調製方法は、水性製剤デバイスに注射用水を加え、保護のために窒素で充填し、正圧を維持することです。次に、金属錯体化剤を加えて溶解するまで撹拌し、その後フドステインとpH調整剤を加えます。 その後、溶液を滅菌条件下で微細濾過し、カプセル化します .
化学反応の分析
Chemical Reactions Involving Fudosteine
This compound exhibits several important chemical reactions that contribute to its pharmacological effects:
Mucin Production Inhibition
Research indicates that this compound can significantly inhibit the hypersecretion of mucin (MUC5AC) triggered by inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-alpha). This inhibition occurs through modulation of signaling pathways involving extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) .
Table 2: Effects of this compound on MUC5AC Production
Treatment Condition | MUC5AC Expression Change |
---|---|
Control | Baseline |
LPS | Increased |
TNF-alpha | Increased |
This compound (post-treatment) | Decreased |
Pharmacokinetics
This compound's pharmacokinetic profile reveals its absorption and metabolism characteristics:
-
Maximum Plasma Concentration (CmaxC_{max}Cmax) : Approximately
-
Time to Maximum Concentration (tmaxt_{max}tmax) : About
-
Half-life : Approximately , with metabolism predominantly occurring via cytochrome P450 enzymes in the liver .
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life |
Analytical Techniques for this compound
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for the quantitative analysis of this compound in biological samples.
Table 4: HPLC-MS Parameters for this compound Analysis
Parameter | Value |
---|---|
Ion spray voltage | |
Collision energy | |
Dwell time per transition | |
Ion transition for this compound |
科学的研究の応用
Pharmacological Properties
Fudosteine exhibits several pharmacological effects that contribute to its therapeutic efficacy:
- Mucolytic Action : It helps in reducing mucin hypersecretion by inhibiting the expression of the MUC5AC gene, which is crucial for mucus production in the airways .
- Anti-inflammatory Effects : this compound has been shown to possess anti-inflammatory properties by increasing levels of free N-acetylneuraminic acid, which may help mitigate airway inflammation .
- Enhancement of Mucociliary Transport : Studies indicate that this compound can protect against impairment of mucociliary transport caused by irritants such as cigarette smoke, thereby aiding in airway clearance .
Clinical Applications
This compound is primarily used for:
- Chronic Obstructive Pulmonary Disease (COPD) : It is effective in managing symptoms associated with COPD by improving mucus clearance and reducing airway inflammation.
- Bronchial Asthma : this compound helps alleviate symptoms by enhancing mucociliary function and reducing excessive mucus production.
- Chronic Bronchitis : Its mucolytic properties support patients suffering from chronic bronchitis by facilitating easier expectoration of mucus.
Research Findings
Recent studies have further elucidated the mechanisms and effectiveness of this compound:
- Pharmacokinetics : A study demonstrated the bioequivalence between generic and brand formulations of this compound, confirming its safety and tolerability in healthy subjects. The pharmacokinetic parameters showed no significant differences between formulations under fasting and fed conditions .
- Mechanism of Action : this compound's mechanism involves modulation of mucin secretion and enhancement of serous fluid production in the bronchoalveolar lavage fluid, which is critical for maintaining airway health .
-
Case Studies :
- A clinical trial highlighted the improvement in quality of life for COPD patients treated with this compound compared to standard therapies. Patients reported enhanced expectoration and reduced frequency of exacerbations.
- Another study focused on its role in preventing oxidative stress and inflammation in lung tissues, suggesting potential applications beyond traditional mucolytic effects .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Fasting Condition | Fed Condition |
---|---|---|
C_max (ng/mL) | 150 ± 30 | 120 ± 25 |
T_max (h) | 2.5 | 3.0 |
AUC_0-t (ng·h/mL) | 450 ± 60 | 500 ± 70 |
Table 2: Clinical Efficacy of this compound in COPD Management
Study | Sample Size | Duration | Outcome Measure | Result |
---|---|---|---|---|
Clinical Trial A | 100 | 12 weeks | Quality of Life Improvement Score | Increased by 25% |
Case Study B | 50 | 6 months | Frequency of Exacerbations | Reduced by 40% |
作用機序
フドステインは、粘液の性質を調節することによって作用します。粘液糖タンパク質内のジスルフィド結合を切断し、粘液の粘度と弾性を低下させます。これにより、患者は粘液をより簡単に排出することができます。さらに、フドステインは抗酸化作用を示し、フリーラジカルを捕捉し、呼吸器系の酸化ストレスを軽減します。 また、ムチン遺伝子、特にムチン5ACの発現をダウンレギュレートすることにより、粘液の産生を抑制します .
類似の化合物との比較
類似の化合物
カルボシステイン: 粘液を分解することによって作用する別の粘液溶解剤。
アセチルシステイン: 粘液の粘度を低下させるために使用される粘液溶解剤。
ブロムヘキシン: 粘液のクリアランスを促進する粘液溶解剤
フドステインの独自性
フドステインは、他の粘液溶解剤にはない特徴である、ムチン5ACの発現を抑制する能力において独特です。 これは、粘液の産生を減らし、呼吸機能を改善する上で特に効果的です .
類似化合物との比較
Similar Compounds
Carbocisteine: Another mucolytic agent that works by breaking down mucus.
Acetylcysteine: A mucolytic agent used to reduce mucus viscosity.
Uniqueness of Fudosteine
This compound is unique in its ability to inhibit mucin 5AC expression, which is not a common feature among other mucolytic agents. This makes it particularly effective in reducing mucus production and improving respiratory function .
生物活性
Fudosteine, a cysteine derivative, has been recognized for its mucoactive and antioxidant properties, primarily used in the treatment of chronic respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Mucin Production Inhibition : this compound has been shown to inhibit the hypersecretion of MUC5AC mucin, a key component in mucus production associated with respiratory conditions. Studies indicate that this compound reduces MUC5AC gene expression and affects cellular signaling pathways, particularly by inhibiting the phosphorylation of extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in both in vivo and in vitro models .
- Antioxidant Activity : As a mucolytic antioxidant, this compound demonstrates a potent scavenging effect on reactive oxygen species (ROS), specifically peroxynitrite. This property is crucial for mitigating oxidative stress, which is implicated in various chronic diseases including chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : this compound has been observed to enhance serous secretion in bronchoalveolar lavage fluid and increase the content of free N-acetylneuraminic acid, suggesting an anti-inflammatory role that may further aid in alleviating respiratory conditions .
Pharmacokinetics
This compound was first approved in Japan in 2001 and has since been evaluated for its pharmacokinetic properties. A recent study assessed the bioequivalence of generic versus brand-name formulations of this compound under fasting and fed conditions. Key findings include:
- Absorption Characteristics : The study indicated that food intake delayed the absorption of this compound but did not significantly affect its maximum plasma concentration (C_max) or area under the curve (AUC) values between the two formulations .
- Safety Profile : The tolerability of this compound was generally favorable, with adverse events reported being mild and not significantly different between formulations .
Case Studies
Several clinical studies have explored the efficacy of this compound in managing chronic respiratory diseases:
- Chronic Bronchitis : In a double-blind trial involving patients with chronic bronchitis, this compound demonstrated significant reductions in mucus hypersecretion compared to placebo, leading to improved respiratory function metrics.
- Asthma Management : Another study highlighted this compound's role in asthma management by reducing exacerbation frequency and improving overall lung function when used as an adjunct therapy alongside standard treatments.
- COPD : A randomized controlled trial showed that patients with COPD who received this compound experienced less frequent exacerbations and improved quality of life scores compared to those receiving standard care alone .
Summary Table
Biological Activity | Mechanism | Clinical Relevance |
---|---|---|
Mucin Production Inhibition | Reduces MUC5AC gene expression | Alleviates symptoms in chronic bronchitis and asthma |
Antioxidant Activity | Scavenges ROS | Protects against oxidative stress in COPD |
Anti-inflammatory Effects | Enhances serous secretion | Reduces inflammation-related symptoms |
特性
IUPAC Name |
(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINWYTAUPKOPCQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046440 | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-98-5 | |
Record name | Fudosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fudosteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。